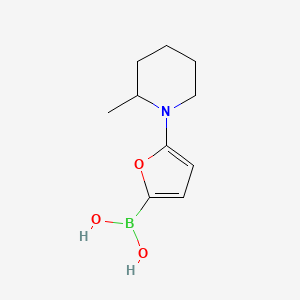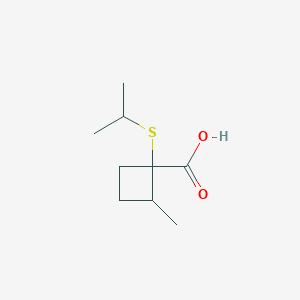![molecular formula C11H10N4 B13339631 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile is a chemical compound that features a pyrazole ring attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then functionalized with an aminomethyl group. The final step involves the reaction of this intermediate with benzonitrile under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and the optimization of reaction conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated pyrazoles.
科学的研究の応用
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
- 3-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
- 3-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]benzonitrile
Uniqueness
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile is unique due to the presence of both the pyrazole ring and the benzonitrile group, which confer distinct chemical and biological properties. The pyrazole ring provides a versatile scaffold for chemical modifications, while the benzonitrile group enhances its stability and reactivity .
特性
分子式 |
C11H10N4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
3-[5-(aminomethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-2-1-3-10(6-9)15-11(8-13)4-5-14-15/h1-6H,8,13H2 |
InChIキー |
XKWPINQZNSPAML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)CN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


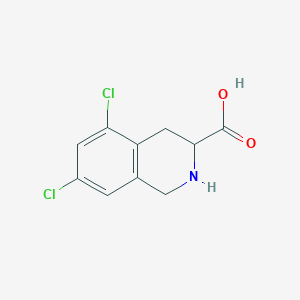
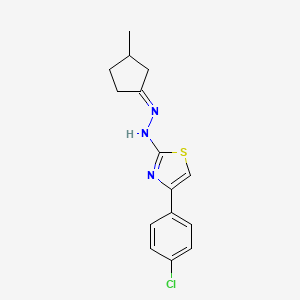
![[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13339573.png)

![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)

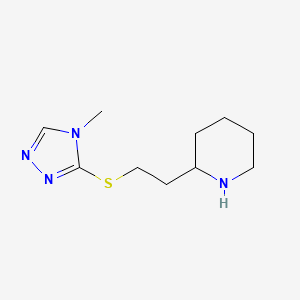


![L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13339611.png)
![1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13339613.png)
![Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13339624.png)
